

The Safety and Toxicology Profile of PF-06952229: A Technical Guide

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Compound of Interest

Compound Name: PF-06952229

Cat. No.: B2762056

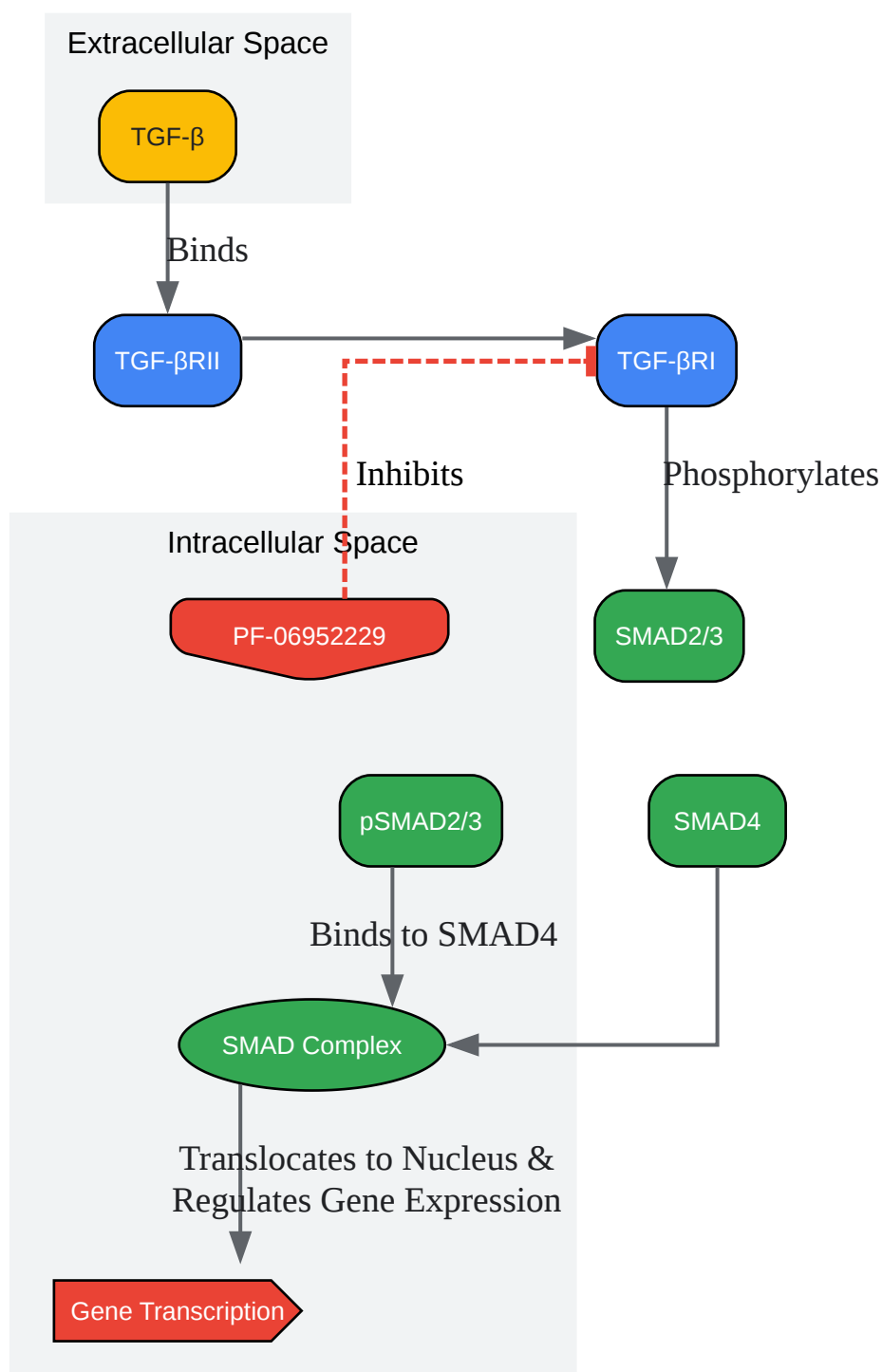
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonclinical and clinical safety and toxicology profile of **PF-06952229**, a selective, orally bioavailable small-molecule inhibitor of the transforming growth factor- β (TGF- β) receptor 1 (TGF- β R1).^{[1][2]} The information presented herein is intended to support further research and development of this compound as a potential antineoplastic agent.^[3]

Mechanism of Action

PF-06952229 selectively targets and binds to TGF- β R1, thereby inhibiting TGF- β -mediated signal transduction.^[3] This action prevents the phosphorylation of SMAD2, a key downstream mediator of TGF- β signaling.^{[1][2]} By blocking this pathway, **PF-06952229** can abrogate TGF- β -mediated immunosuppression within the tumor microenvironment, enhance anti-tumor immunity, and potentially lead to a reduction in cancer cell proliferation.^[1] The TGF- β signaling pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, differentiation, apoptosis, and invasion.



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Figure 1: Simplified signaling pathway of **PF-06952229** action.

Nonclinical Toxicology Profile

Pivotal repeat-dose toxicology studies were conducted in rats and cynomolgus monkeys to assess the safety profile of **PF-06952229**.^[4] A key finding from these nonclinical studies was the absence of cardiac-related adverse findings, such as valvulopathy and arteriopathy, which have been a concern with other TGF- β receptor inhibitors.^[4]

Experimental Protocols

Repeat-Dose Toxicity Studies:

- Species: Rat and Cynomolgus Monkey.^[4]
- Dosing Schedule: An intermittent dosing schedule of 5 days on/5 days off for 5 cycles (a total of 28 doses) was utilized.^[4]^[5] This schedule was optimized to demonstrate pharmacological efficacy while managing potential toxicities.^[4]
- Administration: Oral gavage.^[3]

Summary of Nonclinical Findings

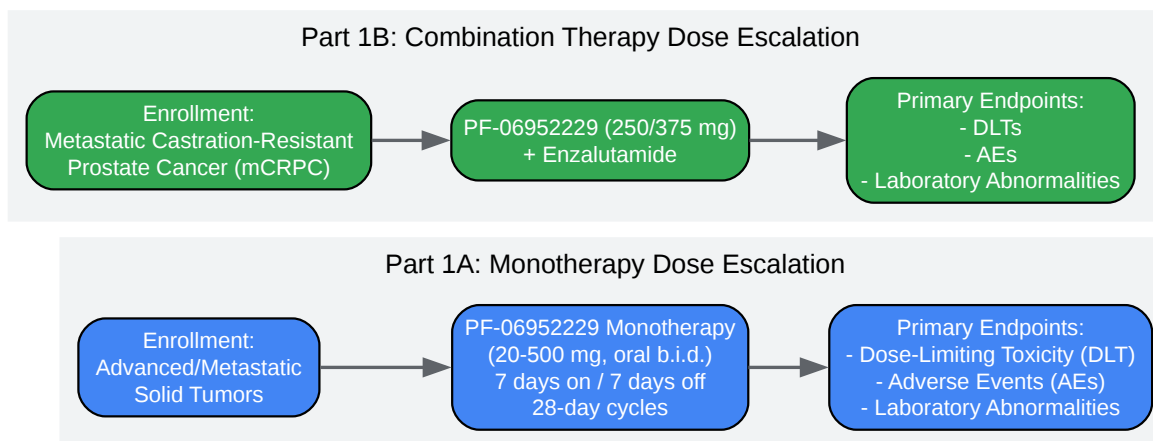
The primary nonclinical toxicity findings are summarized in the table below.

Organ System	Findings	Reversibility	Species
Hepatic	Hepatocyte necrosis with corresponding clinically monitorable increases in transaminases.[4][5]	Reversible.[4][5]	Rat & Monkey
Pulmonary	Hemorrhage with mixed cell inflammation.[4][5]	Not specified.	Rat
Skeletal/Cartilage	Cartilage hypertrophy (trachea and femur in rats; femur in monkeys).[4][5] Physeal and cartilage hypertrophy was noted in growing animals.[6]	Partially reversible.[4][5]	Rat & Monkey
Metabolic	Decreases in serum phosphorus and urinary phosphate.[4][5]	Partially to fully reversible.[4][5]	Rat & Monkey
Cardiovascular	No cardiac-related adverse findings (e.g., valvulopathy, arteriopathy).[4][5]	Not applicable.	Rat & Monkey

Clinical Safety Profile

The clinical safety and tolerability of **PF-06952229** were evaluated in a first-in-human, Phase I, open-label, dose-escalation and expansion study (NCT03685591) in adult patients with advanced solid tumors.[7][8][9] The study consisted of two parts: Part 1A (monotherapy dose escalation) and Part 1B (combination therapy with enzalutamide).[8][9]

Experimental Protocol (Phase I Study)



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Figure 2: Phase I Clinical Trial Workflow (NCT03685591).

Summary of Clinical Safety Findings

A total of 49 patients were enrolled in the study (42 in Part 1A and 7 in Part 1B).^[8] **PF-06952229** was generally well-tolerated with manageable toxicity.^{[8][9]}

Dose-Limiting Toxicities (DLTs): DLTs were reported in 3 out of 35 evaluable patients (8.6%) in Part 1A, all at the 375 mg dose level.^{[8][9]}

DLT Description	Grade	Dose Level
Anemia	3	375 mg
Intracranial tumor hemorrhage	3	375 mg
Anemia and Hypertension	3	375 mg

Treatment-Related Adverse Events (TRAEs): The most frequently reported Grade 3 TRAEs in Part 1A are listed below. There were no Grade 4 or 5 TRAEs reported.^{[8][9]}

Adverse Event	Grade	Frequency (Part 1A)
Alanine Aminotransferase Increased	3	9.5%
Anemia	3	9.5%

Other Notable Adverse Events:

- **Bleeding Events:** Tumor bleeding events were observed, with two cases in Part 1A, including one in a patient with a brain tumor.^[7] These were considered serious and possibly related to the study drug.^[7] Other bleeding events, such as blood in the urine and rectal bleeding, were also reported, primarily in the higher dose cohorts (375 mg and 500 mg).^[7]
- **Anemia:** Anemia was a frequently reported adverse event and was considered a potential risk.^[7] Most cases, including serious and severe ones, were observed at the 375 mg dose level in Part 1A.^[7]

Conclusion

The safety and toxicology profile of **PF-06952229** has been characterized through comprehensive nonclinical studies in rats and monkeys and a Phase I clinical trial in patients with advanced solid tumors. A key differentiating feature is the lack of cardiac-related toxicities in nonclinical models, a significant concern for other inhibitors of the TGF- β pathway.^[4] The observed nonclinical toxicities, including hepatocellular, pulmonary, and cartilage findings, were generally reversible or partially reversible.^{[4][5]}

In the clinical setting, **PF-06952229** demonstrated a manageable safety profile.^{[8][9]} Dose-limiting toxicities were observed at the 375 mg dose, with anemia and increased liver transaminases being the most common Grade 3 treatment-related adverse events.^{[8][9]} Bleeding events, particularly tumor-related bleeding, were also noted and require careful monitoring.^[7] The findings from these studies support the continued clinical evaluation of **PF-06952229**, with careful monitoring of hepatic function, hematological parameters, and potential bleeding events.^[4]

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References

- 1. selleckchem.com [selleckchem.com]
- 2. PF-06952229, a selective TGF- β -R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonclinical Profile of PF-06952229 (MDV6058), a Novel TGF β RI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06952229 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pfizer.com [pfizer.com]
- 8. researchgate.net [researchgate.net]
- 9. PF-06952229, a selective TGF- β -R1 inhibitor: preclinical development and a first-in-human, phase I, dose-escalation study in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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